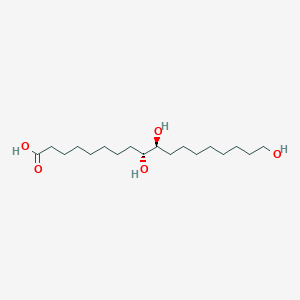![molecular formula C22H23N B097538 N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline CAS No. 19103-11-8](/img/structure/B97538.png)
N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline, also known as propylphenidate, is a synthetic compound that belongs to the family of phenidate derivatives. It is a potent psychostimulant that has gained popularity among researchers due to its unique properties. Propylphenidate is a structural analog of methylphenidate, a commonly prescribed medication for ADHD. However, propylphenidate has a longer half-life and a higher potency than methylphenidate.
作用機序
The mechanism of action of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate is similar to that of methylphenidate. It inhibits the reuptake of dopamine and norepinephrine by binding to the transporters that are responsible for their uptake. This results in an increase in the extracellular concentrations of these neurotransmitters, leading to the stimulation of the central nervous system. Propylphenidate also has an affinity for the serotonin transporter, but its effect on serotonin levels is less pronounced than its effect on dopamine and norepinephrine.
生化学的および生理学的効果
Propylphenidate has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which are common side effects of psychostimulants. It also increases glucose metabolism in the brain, indicating that it enhances neuronal activity. Propylphenidate has been found to have a low potential for abuse and addiction compared to other psychostimulants, but its long-term effects on the brain are still unknown.
実験室実験の利点と制限
Propylphenidate has several advantages for lab experiments. It has a longer half-life than methylphenidate, which allows for longer-lasting effects. It also has a higher potency, which means that smaller doses can be used. However, N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate is still a relatively new compound, and its effects on different animal models and cell cultures need to be further investigated. Its high potency also means that it should be used with caution, as it can lead to adverse effects if not properly dosed.
将来の方向性
There are several future directions for research on N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate. One area of interest is its potential as a treatment for ADHD and other neurological disorders. Its unique properties, such as its long half-life and high potency, may make it a more effective medication than current treatments. Another area of interest is its effects on the brain and behavior. Studying the mechanisms of action of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate can provide insights into the role of dopamine and norepinephrine in attention, motivation, and reward. Finally, investigating the long-term effects of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate on the brain can help us understand the risks and benefits of using this compound as a research tool or medication.
合成法
The synthesis of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate involves the condensation of N-phenylacetylindole and 2-phenylpropanal in the presence of a reducing agent. The reaction is carried out in anhydrous ethanol, and the product is purified using chromatography. The yield of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate is around 80%, and the purity is over 99%.
科学的研究の応用
Propylphenidate has been extensively studied in the field of neuroscience. It has been used as a research tool to investigate the mechanisms of action of psychostimulants and to develop new treatments for ADHD and other neurological disorders. Propylphenidate has been shown to increase dopamine and norepinephrine levels in the brain, which are the neurotransmitters responsible for attention, motivation, and reward. It has also been found to enhance cognitive performance, memory, and learning.
特性
CAS番号 |
19103-11-8 |
|---|---|
製品名 |
N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline |
分子式 |
C22H23N |
分子量 |
301.4 g/mol |
IUPAC名 |
N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline |
InChI |
InChI=1S/C22H23N/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)23-19-13-7-4-8-14-19/h3-17,22-23H,1-2H3 |
InChIキー |
JVNKIZLECHFQTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CC=C2)NC3=CC=CC=C3 |
正規SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CC=C2)NC3=CC=CC=C3 |
同義語 |
2-(1-Methylethyl)-N,α-diphenylbenzenemethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



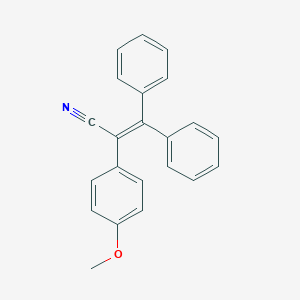
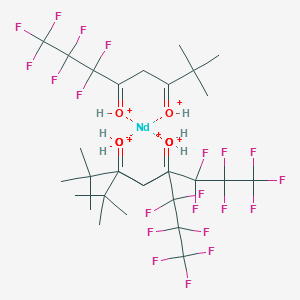
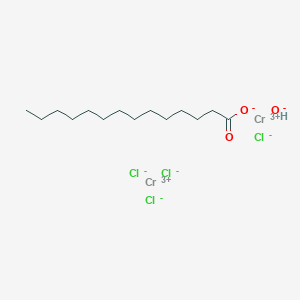
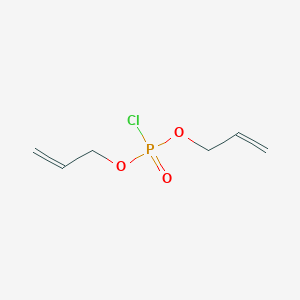
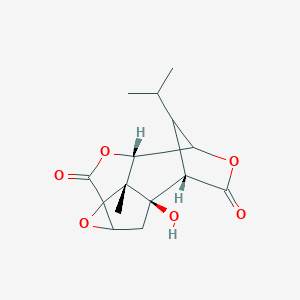



![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

